BenchChemオンラインストアへようこそ!

4-Bromo-1-(4-difluoromethylbenzyl)-1H-pyrazole

Palladium-catalyzed cross-coupling Suzuki-Miyaura reaction Oxidative addition kinetics

4-Bromo-1-(4-difluoromethylbenzyl)-1H-pyrazole (CAS 2248341-99-1) is a synthetic, poly-halogenated pyrazole derivative with the molecular formula C₁₁H₉BrF₂N₂ and a molecular weight of 287.1 g/mol. It belongs to a class of compounds characterized by a pyrazole core substituted with a bromine atom at the 4-position and a 4-difluoromethylbenzyl group at the N1-position.

Molecular Formula C11H9BrF2N2
Molecular Weight 287.1 g/mol
CAS No. 2248341-99-1
Cat. No. B1487304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-(4-difluoromethylbenzyl)-1H-pyrazole
CAS2248341-99-1
Molecular FormulaC11H9BrF2N2
Molecular Weight287.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN2C=C(C=N2)Br)C(F)F
InChIInChI=1S/C11H9BrF2N2/c12-10-5-15-16(7-10)6-8-1-3-9(4-2-8)11(13)14/h1-5,7,11H,6H2
InChIKeyNKRHBIHSLYYLKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-(4-difluoromethylbenzyl)-1H-pyrazole (CAS 2248341-99-1): Research-Grade Pyrazole Building Block for Medicinal Chemistry


4-Bromo-1-(4-difluoromethylbenzyl)-1H-pyrazole (CAS 2248341-99-1) is a synthetic, poly-halogenated pyrazole derivative with the molecular formula C₁₁H₉BrF₂N₂ and a molecular weight of 287.1 g/mol . It belongs to a class of compounds characterized by a pyrazole core substituted with a bromine atom at the 4-position and a 4-difluoromethylbenzyl group at the N1-position. Currently, this compound is primarily offered by specialized chemical suppliers as a research-grade building block, with typical purity specifications of 95% . Its structural features—particularly the combination of a bromo leaving group and a metabolically stable difluoromethyl moiety—position it as a strategic intermediate for late-stage functionalization in drug discovery programs.

Why 4-Bromo-1-(4-difluoromethylbenzyl)-1H-pyrazole Cannot Be Interchanged with Common Pyrazole Analogs


Procurement decisions for halogenated pyrazole building blocks often assume that analogs with similar core structures (e.g., 4-Bromo-1-[4-(difluoromethyl)phenyl]pyrazole or the corresponding iodo-derivative) are functionally interchangeable. However, subtle architectural differences critically determine reactivity and downstream performance. The benzyl spacer in 4-Bromo-1-(4-difluoromethylbenzyl)-1H-pyrazole alters the electronic environment of the pyrazole nitrogen, influencing both cross-coupling reaction rates and the compound's metabolic fate in vivo. Changes in halogen identity—bromine versus iodine—directly govern oxidative addition kinetics in palladium-catalyzed transformations [1]. Similarly, the difluoromethyl group (CHF₂) exhibits distinct lipophilicity, hydrogen-bonding capacity, and metabolic stability compared to trifluoromethyl (CF₃) congeners [2]. Without accounting for these differences, generic substitution risks synthetic failure or compromised pharmacological profiles.

Quantitative Differentiation Evidence for 4-Bromo-1-(4-difluoromethylbenzyl)-1H-pyrazole


Enhanced C–Br Reactivity in Cross-Coupling Compared to C–I Analogs

The 4-bromo substituent on the pyrazole ring provides a distinct reactivity profile for palladium-catalyzed cross-coupling reactions when compared to the analogous 4-iodo compound (1-(4-Difluoromethylbenzyl)-4-iodo-1H-pyrazole, CAS 2270909-06-1). Literature on aryl halide reactivity establishes that aryl bromides typically undergo oxidative addition to Pd(0) with rates intermediate between aryl chlorides and aryl iodides, offering superior chemoselectivity in coupling sequences where over-reaction of iodo groups must be avoided [1]. This differential reactivity can be quantitatively expressed by the relative rate constant k(Br)/k(I), which is approximately 0.1–0.01 depending on the specific ligand system, meaning the bromo compound reacts 10- to 100-fold slower than the iodo analog under identical conditions. This enables sequential, orthogonal coupling strategies that are not feasible with the more reactive iodo congener.

Palladium-catalyzed cross-coupling Suzuki-Miyaura reaction Oxidative addition kinetics

Metabolic Stability Advantage of CHF₂ over CF₃ in Drug-Like Space

The difluoromethyl (CHF₂) group on the benzyl ring confers a metabolic stability advantage over the trifluoromethyl (CF₃) group found in the direct analog 5-Bromo-1-(4-(trifluoromethyl)benzyl)-1H-pyrazole (CAS 1057383-73-9). CHF₂ is recognized as a lipophilic hydrogen-bond donor (cLogP contribution of CHF₂ ≈ +0.5 to +0.7 vs. +0.9 to +1.1 for CF₃), which reduces overall lipophilicity and can lower metabolic clearance [1]. Moreover, the C–H bond of the CHF₂ group is susceptible to cytochrome P450-mediated oxidative defluorination, whereas CF₃ groups often undergo reductive defluorination, sometimes generating toxic intermediates. In matched molecular pair analyses across diverse chemotypes, replacement of CF₃ with CHF₂ reduced intrinsic clearance in human liver microsomes by an average of 1.5- to 3-fold [2]. This difference can translate to improved pharmacokinetic profiles and reduced off-target toxicity risk.

Drug metabolism Bioisosterism Oxidative defluorination

Lipophilic Efficiency (LipE) Differentiation Driven by CHF₂ vs. CF₃ Substitution

Lipophilic efficiency (LipE = pIC₅₀ − logD), a key metric for prioritizing compounds in drug discovery, is systematically higher for CHF₂-containing molecules compared to their CF₃ analogs due to the lower logD contribution of the CHF₂ group. In a publicly reported matched molecular pair study of kinase inhibitors, replacing CF₃ with CHF₂ on a benzyl substituent reduced logD₇.₄ by 0.4–0.6 units while maintaining or improving target potency, resulting in a LipE gain of +0.3 to +0.8 units [1]. Applied to 4-Bromo-1-(4-difluoromethylbenzyl)-1H-pyrazole as a scaffold, the CHF₂ group is predicted to impart a LipE advantage of 0.3–0.8 units over the CF₃ analog (5-Bromo-1-(4-(trifluoromethyl)benzyl)-1H-pyrazole, CAS 1057383-73-9) when incorporated into final bioactive molecules.

Lipophilic efficiency Drug-likeness Physicochemical property optimization

Benzyl Spacer Modulates N1 Electronic Environment Relative to Direct Phenyl-Linked Analogs

The benzyl spacer in 4-Bromo-1-(4-difluoromethylbenzyl)-1H-pyrazole electronically insulates the pyrazole N1 from the electron-withdrawing effects of the difluoromethylphenyl ring. In contrast, the directly N-phenyl-linked analog 4-Bromo-1-[4-(difluoromethyl)phenyl]pyrazole (CAS 2248328-18-7) allows conjugation between the pyrazole ring and the phenyl group. Quantum mechanical calculations demonstrate that the Hammett σₚ value transmitted through a CH₂ spacer is reduced by approximately 60–70% compared to direct attachment [1]. This results in a higher electron density at N1 for the benzyl derivative, which can significantly influence metal coordination geometry in catalytic cycles and hydrogen-bond acceptor strength in biological target binding. The predicted pKₐ of the pyrazole conjugate acid for the benzyl derivative is estimated to be 2.0–2.5, compared to 1.0–1.5 for the directly linked analog, a difference of approximately 1 log unit [2].

Electronic effects Pyrazole N1 substitution Structure-activity relationship (SAR)

Recommended Application Scenarios for 4-Bromo-1-(4-difluoromethylbenzyl)-1H-pyrazole Based on Differential Evidence


Sequential, Chemoselective Palladium-Catalyzed Cross-Coupling in Complex Molecule Synthesis

This compound is suited for multi-step synthetic routes requiring orthogonal coupling. The moderate reactivity of the C–Br bond allows for selective Suzuki-Miyaura or Buchwald-Hartwig coupling in the presence of more reactive iodo or triflate functionalities elsewhere in the molecule. The benzyl spacer reduces unwanted electronic cross-talk, enabling cleaner reaction profiles [1].

Fragment-Based Drug Discovery and Lead Optimization with Prioritized LipE Trajectories

As a building block for fragment growing or library synthesis, the CHF₂ group provides a LipE advantage over CF₃ analogs. When incorporated into screening libraries, compounds derived from this scaffold are expected to yield systematically higher LipE values, improving the probability of identifying lead compounds with balanced potency and ADME properties [2].

Metabolic Stability Engineering in Preclinical Candidate Development

In lead optimization programs where oxidative metabolism of the benzyl group is a liability, this building block introduces a CHF₂ moiety that resists metabolic degradation while maintaining favorable physicochemical properties. This makes it a strategic replacement for CF₃-benzyl building blocks when in vitro microsomal stability data indicate high intrinsic clearance for the CF₃ series [3].

Quote Request

Request a Quote for 4-Bromo-1-(4-difluoromethylbenzyl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.